molecular formula C7H3ClF2O B1628731 3-Chloro-4-fluorobenzoyl fluoride CAS No. 80277-51-6

3-Chloro-4-fluorobenzoyl fluoride

Cat. No. B1628731
CAS RN: 80277-51-6
M. Wt: 176.55 g/mol
InChI Key: DPTKNPFAROLZMD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzoyl fluoride is a fluorinated organic compound . It is a structurally diverse alkyl fluoride that is widely used across the chemical and life sciences .


Synthesis Analysis

The synthesis of 3-Chloro-4-fluorobenzoyl fluoride involves C(sp2)-C(sp3) cross-coupling reactions of alkyl fluorides with fluorophilic organozinc compounds. This process uses a heterolytic mechanism that involves short-lived ion pairs and uses the stability of the Zn-F bond as the thermodynamic driving force .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-fluorobenzoyl fluoride is C7H3ClF2O . The Fourier transform infrared and Fourier transform Raman spectra of this compound were recorded in the solid phase .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-4-fluorobenzoyl fluoride are primarily C(sp2)-C(sp3) cross-coupling reactions with fluorophilic organozinc compounds . These reactions are mechanistically different from previously reported radical reactions and overcome long-standing limitations of organometallic cross-coupling methodology .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-fluorobenzoyl fluoride is 193.00 g/mol . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Magnetic Resonance Studies

The studies on benzoyl fluoride derivatives, including compounds similar to 3-Chloro-4-fluorobenzoyl fluoride, highlight their importance in magnetic resonance spectroscopy. Schaefer, Marat, Chum, and Janzen (1977) analyzed the high-resolution proton and fluorine magnetic resonance spectra of various benzoyl fluorides, noting the sensitivity of the fluorine shifts to intramolecular interactions and steric effects. This research is crucial for understanding the structural and conformational aspects of these compounds (Schaefer et al., 1977).

Microwave Spectrum and Internal Rotation

Larsen, Pedersen, and Sørensen (1988) conducted a study on the microwave spectrum of 3-fluorobenzoyl fluoride, which shares structural similarities with 3-Chloro-4-fluorobenzoyl fluoride. Their work provides insights into the potential for internal rotation in such molecules, which is essential for understanding their dynamic behavior and reactivity (Larsen et al., 1988).

Herbicidal Activity

Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea and examined its herbicidal activity. This application demonstrates the potential agricultural use of 3-Chloro-4-fluorobenzoyl-related compounds in controlling unwanted vegetation (Liu Chang-chun, 2006).

Fluorobenzoic Acid Degradation

Research on the degradation of fluorobenzoic acids by Pseudomonas sp. B13, conducted by Schreiber et al. (1980), suggests that compounds like 3-Chloro-4-fluorobenzoyl fluoride could be involved in environmental biodegradation processes. This study highlights the microorganism's ability to cometabolize monofluorobenzoates and offers a proposed catabolic pathway for isomeric fluorobenzoates (Schreiber et al., 1980).

High-Speed Liquid Chromatography

Frei and Lawrence (1973) discussed the use of fluorigenic labeling in high-speed liquid chromatography, which is relevant for the analysis of compounds like 3-Chloro-4-fluorobenzoyl fluoride. This technique enhances the detection of various compounds, including those containing fluorine, in environmental and pharmaceutical samples (Frei & Lawrence, 1973).

Scientific Research Applications of 3-Chloro-4-fluorobenzoyl Fluoride

Herbicidal Activity

3-Chloro-4-fluorobenzoylthiourea, derived from 3-Chloro-4-fluorobenzoyl fluoride, shows potential in herbicidal applications. Liu Chang-chun (2006) synthesized this compound and demonstrated its effectiveness as a herbicide, suggesting agricultural uses for 3-Chloro-4-fluorobenzoyl fluoride derivatives (Liu Chang-chun, 2006).

Environmental Monitoring

Zeng et al. (2019) developed a method for visual detection of fluoride ions using mixed lanthanide metal-organic frameworks, facilitated by a smartphone. This research indicates the relevance of fluoride derivatives, like 3-Chloro-4-fluorobenzoyl fluoride, in environmental monitoring and public health (Zeng et al., 2019).

Toxicological Studies

Stratford, Riley, and Ramsden (2011) studied the toxicological implications of halogen substitution and dibenzodioxin formation during tyrosinase-catalyzed oxidation of halocatechols, including fluorinated compounds. Their research provides insights into the environmental and health impacts of compounds like 3-Chloro-4-fluorobenzoyl fluoride (Stratford et al., 2011).

Magnetic Resonance Spectroscopy

Schaefer et al. (1977) explored the use of benzoyl fluoride derivatives in magnetic resonance spectroscopy. Their study on the sensitivity of fluorine shifts to intramolecular interactions in these compounds is pertinent to understanding the properties of 3-Chloro-4-fluorobenzoyl fluoride (Schaefer et al., 1977).

Polymer Synthesis

Kawaguchi and Morikawa (2018) synthesized poly(ether ketone)s using bis(aromatic fluoride) compounds. The study demonstrates the role of fluorinated benzoyl compounds, similar to 3-Chloro-4-fluorobenzoyl fluoride, in advanced material synthesis (Kawaguchi & Morikawa, 2018).

Fluoride Removal Technologies

Research by Luo and Inoue (2004) on the removal of fluoride ions using metal(III)-loaded amberlite resins is relevant for understanding the environmental management of fluorine-containing compounds like 3-Chloro-4-fluorobenzoyl fluoride. This study highlights methods for mitigating the impact of fluoride compounds on water resources (Luo & Inoue, 2004).

Microwave Spectrum and Internal Rotation

Larsen, Pedersen, and Sørensen (1988) researched the microwave spectrum and potential for internal rotation of 3-fluorobenzoyl fluoride, which shares structural features with 3-Chloro-4-fluorobenzoyl fluoride. This work contributes to the understanding of molecular dynamics in such compounds (Larsen et al., 1988).

High-Speed Liquid Chromatography

Frei and Lawrence (1973) discussed fluorigenic labeling in high-speed liquid chromatography, a technique that can be applied to analyze compounds like 3-Chloro-4-fluorobenzoyl fluoride. This method improves the detection and analysis of various substances, including those containing fluorine (Frei & Lawrence, 1973).

Safety And Hazards

3-Chloro-4-fluorobenzoyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future directions for 3-Chloro-4-fluorobenzoyl fluoride involve expanding its synthetic applications . There is a high demand for fluorinated organic compounds in the pharmaceutical and agrochemical industries, and alkyl fluorides like 3-Chloro-4-fluorobenzoyl fluoride are becoming popular building blocks . Significant progress has been made with the introduction of methods that apply this compound pool in reactions maintaining the C(sp3)-F bond .

properties

IUPAC Name

3-chloro-4-fluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKNPFAROLZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600602
Record name 3-Chloro-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzoyl fluoride

CAS RN

80277-51-6
Record name 3-Chloro-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Banks, KN Mothersdale, AE Tipping… - Journal of fluorine …, 1990 - Elsevier
… mole), KF (47.65 g, 0.82 mole) and sulpholane (190 g, 1.57 mole), treated as in case I, afforded 3-chloro-4-fluorobenzoyl fluoride (18) (28.8 g, 0.157 mole, 63%), bp120 'C/42 mmHg,: …
Number of citations: 16 www.sciencedirect.com

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